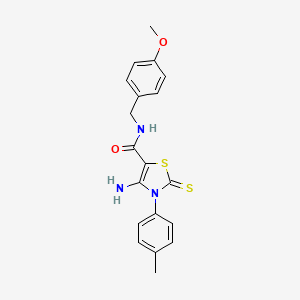

4-amino-N-(4-methoxybenzyl)-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazole-5-carboxamide

Description

Properties

IUPAC Name |

4-amino-N-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S2/c1-12-3-7-14(8-4-12)22-17(20)16(26-19(22)25)18(23)21-11-13-5-9-15(24-2)10-6-13/h3-10H,11,20H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFPWYUOSVUHMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3=CC=C(C=C3)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure

The molecular formula of the compound is , and it features a thiazole ring with various substituents that enhance its biological properties. The presence of an amino group and a methoxybenzyl moiety contributes to its pharmacological profile.

Synthesis

The synthesis of 4-amino-N-(4-methoxybenzyl)-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazole-5-carboxamide typically involves the reaction of appropriate thiazolidine precursors with substituted amines and thioketones. The synthetic pathway can be optimized for yield and purity through various methodologies, including microwave-assisted synthesis or solvent-free conditions.

Anticancer Activity

Several studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, a series of thiazolidine-4-one compounds demonstrated potent activity against various cancer cell lines, including lung and colorectal cancers. The mechanism often involves the inhibition of tubulin polymerization, which disrupts mitotic spindle formation in cancer cells .

Antimicrobial Properties

Thiazole derivatives have also shown promising antimicrobial activities. In particular, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with some derivatives achieving activity comparable to standard antibiotics .

Antioxidant Activity

Research has highlighted the antioxidant potential of thiazole compounds. For example, certain derivatives demonstrated a high capacity to scavenge free radicals in vitro, suggesting their utility in preventing oxidative stress-related diseases .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various thiazole derivatives, this compound was shown to inhibit cell proliferation in HT29 adenocarcinoma cells with an IC50 value in the low micromolar range. This effect was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Testing

A comparative analysis of antimicrobial activity revealed that the compound exhibited an inhibition zone of 22 mm against S. aureus, indicating strong antibacterial properties. The structure-activity relationship suggested that modifications on the phenyl ring significantly influenced antibacterial efficacy .

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Strong activity against E. coli and S. aureus | |

| Antioxidant | High radical scavenging capacity |

The biological activity of this compound can be attributed to several mechanisms:

- Tubulin Inhibition: Disruption of microtubule dynamics leading to cell cycle arrest.

- Apoptosis Induction: Activation of intrinsic apoptotic pathways.

- Antioxidant Mechanism: Scavenging reactive oxygen species (ROS) which contribute to cellular damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Table 1: Key Structural Features and Physicochemical Properties

Key Observations:

Core Structure Variations: The target compound’s dihydrothiazole core distinguishes it from imidazolidinones (e.g., 3a, 5a) and pyridopyrimidines (e.g., 6b). Pyridopyrimidine-based analogs (e.g., 6b) incorporate fused aromatic systems, which may enhance π-π stacking interactions but reduce solubility .

Substituent Effects :

- The 4-methoxybenzylamide group in the target compound increases lipophilicity compared to cyclohexylamide (in 3-allyl analog, ) or carbohydrazide (in 4-methyl-2-phenylthiazole, ). This could enhance membrane permeability but may affect metabolic stability.

- The p-tolyl group at position 3 is conserved in 3a, 5a, and 6b. Its electron-donating methyl group may stabilize aromatic interactions in biological targets .

Synthetic Routes: The target compound’s synthesis likely involves condensation of a thiazole precursor with 4-methoxybenzylamine, analogous to carboxamide coupling in . In contrast, imidazolidinones (3a, 5a) are synthesized via sodium acetate/acetic acid-mediated cyclization, while pyridopyrimidines (6b) require copper-catalyzed azide-alkyne cycloaddition (Click chemistry) .

Physicochemical and Analytical Data

- Melting Points: Imidazolidinones (3a, 5a) exhibit higher melting points (241–250°C) compared to amorphous pyridopyrimidines (6b), likely due to stronger intermolecular hydrogen bonding in crystalline imidazolidinones .

- Yields : The target compound’s hypothetical yield is expected to align with carboxamide coupling reactions (50–80%), similar to .

Q & A

What synthetic strategies are commonly employed for the preparation of this compound?

Answer:

The synthesis typically involves multi-step protocols, including:

- Condensation reactions using triazine derivatives as intermediates (e.g., trichlorotriazine with methoxyphenol for building heterocyclic cores) .

- Amidation steps for introducing the carboxamide group, often catalyzed by potassium carbonate in acetonitrile .

- Microwave-assisted cyclization to improve reaction efficiency and reduce side products, as demonstrated in analogous thiadiazole syntheses .

- Purification via column chromatography to isolate the target compound from byproducts .

What spectroscopic and crystallographic methods are used to characterize its structure?

Answer:

Key techniques include:

- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and hydrogen bonding patterns, particularly for the thioxo and methoxybenzyl groups .

- X-ray crystallography for resolving the 3D conformation of the dihydrothiazole ring and intermolecular interactions, as seen in structurally similar triazole-thiones .

- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

How can reaction conditions be optimized to improve yield and purity?

Answer:

Optimization strategies involve:

- Solvent screening : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity in amidation steps .

- Temperature control : Lower temperatures (<0°C) minimize side reactions during sensitive steps like triazine activation .

- Catalyst selection : Bases like potassium carbonate improve nucleophilic substitution efficiency in heterocyclic ring formation .

- Microwave irradiation : Reduces reaction time for cyclization steps by 50–70% compared to conventional heating .

How does the electronic structure of the thioxo group influence reactivity?

Answer:

The thioxo (C=S) group:

- Enhances electrophilicity at the adjacent carbon, facilitating nucleophilic attacks (e.g., in ring-opening reactions) .

- Participates in hydrogen bonding with amino groups, stabilizing the thiazolidinone ring conformation .

- Affects redox properties , as shown in DFT studies of similar thiazole derivatives, where sulfur lone pairs contribute to electron delocalization .

How can experimental design address contradictions in biological activity data?

Answer:

Contradictions may arise from variations in:

- Assay conditions : Standardize parameters like pH, temperature, and solvent composition (e.g., DMSO concentration) to minimize false positives .

- Cellular models : Use isogenic cell lines to isolate compound-specific effects from genetic variability .

- Dose-response curves : Implement multi-point assays to distinguish between cytotoxic and therapeutic effects .

- Statistical validation : Apply ANOVA with post-hoc tests to confirm reproducibility across replicates .

What computational methods are suitable for studying its interaction with biological targets?

Answer:

- Molecular docking : Predict binding modes with proteins (e.g., kinases) using software like AutoDock Vina, validated by crystallographic data .

- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical residues .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with inhibitory activity .

How can environmental degradation pathways be evaluated?

Answer:

- Hydrolysis studies : Monitor compound stability under varying pH (2–12) and temperatures (25–60°C) using HPLC-MS to detect breakdown products .

- Photodegradation assays : Expose to UV light (254 nm) in aqueous solutions to simulate sunlight-driven decay .

- Biodegradation screening : Use soil microcosms to quantify microbial degradation rates under aerobic/anaerobic conditions .

What strategies resolve discrepancies in solubility measurements across studies?

Answer:

- Standardized protocols : Use shake-flask methods with buffered solutions (PBS, pH 7.4) and equilibration times ≥24 hrs .

- Co-solvent approaches : Determine solubility in DMSO-water mixtures and extrapolate to pure aqueous systems via the Yalkowsky equation .

- Thermodynamic analysis : Calculate Gibbs free energy of dissolution using DSC data to account for polymorphic variations .

How can structure-activity relationships (SAR) guide derivative design?

Answer:

- Substituent modulation : Replace the p-tolyl group with electron-withdrawing groups (e.g., -CF₃) to enhance target affinity .

- Bioisosteric replacement : Substitute the methoxybenzyl moiety with pyridyl analogs to improve metabolic stability .

- Prodrug strategies : Introduce ester linkages at the carboxamide group to enhance bioavailability .

What analytical challenges arise in quantifying trace impurities?

Answer:

- Detection limits : Use UPLC-MS/MS with MRM mode to achieve sensitivity <1 ppm for byproducts like unreacted intermediates .

- Matrix effects : Apply matrix-matched calibration to correct for ion suppression in biological samples .

- Isomer discrimination : Employ chiral columns (e.g., CHIRALPAK® IG-3) to separate enantiomeric impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.